molecular formula C21H24N2O4S2 B15085647 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15085647
M. Wt: 432.6 g/mol
InChI Key: WAZOUWGYXCSDCX-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, a benzothiophene ring, and a 4-methylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene and benzothiophene rings. These rings are then functionalized with the appropriate substituents to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1-pyrrolidinyl)-3-pyridazinecarboxamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of functional groups and ring structures. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H24N2O4S2

Molecular Weight

432.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H24N2O4S2/c1-13-6-8-14(9-7-13)19(24)23-21-18(16-4-2-3-5-17(16)28-21)20(25)22-15-10-11-29(26,27)12-15/h6-9,15H,2-5,10-12H2,1H3,(H,22,25)(H,23,24)

InChI Key

WAZOUWGYXCSDCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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